molecular formula C50H46N4O10+2 B12389286 (5)6-Carboxytetramethylrhodamine

(5)6-Carboxytetramethylrhodamine

Cat. No.: B12389286
M. Wt: 862.9 g/mol
InChI Key: PYOXZPUMKLJOGA-UHFFFAOYSA-P
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Description

(5)6-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific applications. It is known for its bright orange-red fluorescence and is often used as a labeling reagent for proteins, nucleic acids, and other biomolecules. This compound is particularly valued for its photostability and lower sensitivity to pH changes compared to other fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5)6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with succinic anhydride to introduce the carboxyl groups at the 5 and 6 positions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomers and remove any impurities .

Mechanism of Action

The mechanism by which (5)6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. This property allows it to be used as a fluorescent label in various applications. The compound reacts with primary and secondary amine groups on proteins and other biomolecules, forming stable conjugates that can be detected using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

    5-Carboxytetramethylrhodamine: Similar in structure but with a single carboxyl group.

    6-Carboxytetramethylrhodamine: Another isomer with a carboxyl group at the 6 position.

    Tetramethylrhodamine-5-(and-6)-isothiocyanate: A related compound used for similar labeling purposes

Uniqueness

(5)6-Carboxytetramethylrhodamine is unique due to its dual carboxyl groups, which enhance its reactivity and versatility in labeling applications. Its bright fluorescence and photostability make it a preferred choice for many researchers .

Properties

Molecular Formula

C50H46N4O10+2

Molecular Weight

862.9 g/mol

IUPAC Name

[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)/p+2

InChI Key

PYOXZPUMKLJOGA-UHFFFAOYSA-P

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

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